

An In-depth Technical Guide on O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-tert-Butyl-2-hydroxy Efavirenz-d5

Cat. No.: B15582717

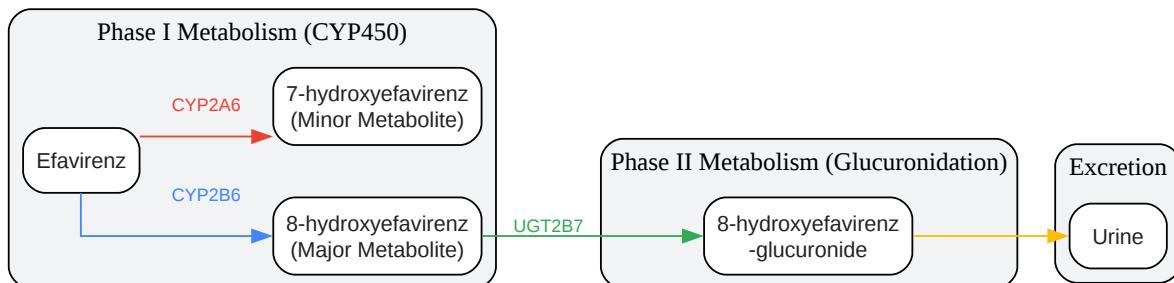
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **O-tert-Butyl-2-hydroxy Efavirenz-d5**, a deuterated analog of a metabolite of Efavirenz. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Core Chemical Properties

O-tert-Butyl-2-hydroxy Efavirenz-d5 is primarily used as an internal standard for the quantification of Efavirenz and its metabolites in various biological matrices.^[1] Its key chemical identifiers and properties are summarized in the table below.


Property	Value	Source
Synonym	tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate	Omsynth Lifesciences
Molecular Formula	C18H14D5ClF3NO3	[2]
Molecular Weight	394.83	[2]
Purity	98.40%	[2]
CAS Number	Not Available	[2]

Note: As a deuterated internal standard, specific physical properties such as melting point, boiling point, and solubility are not typically reported in publicly available literature. Its primary application lies in its mass difference from the non-deuterated analyte, allowing for precise quantification in mass spectrometry-based assays.

Context: Metabolism of Efavirenz

To understand the application of **O-tert-Butyl-2-hydroxy Efavirenz-d5**, it is crucial to understand the metabolic pathways of its parent compound, Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[\[3\]](#) It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[\[3\]](#)[\[4\]](#) The major metabolic pathway involves hydroxylation, followed by glucuronidation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

The primary enzyme responsible for the initial hydroxylation of Efavirenz is CYP2B6, which converts it to 8-hydroxyefavirenz.[\[6\]](#) Other minor pathways include the formation of 7-hydroxyefavirenz by CYP2A6.[\[6\]](#) These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form water-soluble glucuronide conjugates that are excreted in the urine.[\[5\]](#)[\[6\]](#) The deuterated standard, **O-tert-Butyl-2-hydroxy Efavirenz-d5**, is a derivative of a hydroxylated metabolite and is used to trace and quantify these metabolic products.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Efavirenz.

Experimental Protocols

Detailed experimental protocols for the synthesis of **O-tert-Butyl-2-hydroxy Efavirenz-d5** are proprietary to the manufacturers. However, its application as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), follows established principles.

General Workflow for Quantification of Efavirenz Metabolites using a Deuterated Internal Standard:

Caption: Analytical workflow using a deuterated standard.

Methodology:

- Sample Preparation: Biological samples are processed to remove interfering substances. This may involve protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction for cleaner samples.
- Internal Standard Spiking: A known concentration of **O-tert-Butyl-2-hydroxy Efavirenz-d5** is added to the prepared sample, as well as to the calibration standards and quality control samples.

- LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte (the Efavirenz metabolite) from other components. The mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.
- Quantification: The concentration of the Efavirenz metabolite in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. omsynth.com [omsynth.com]
- 3. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgrx.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on O-tert-Butyl-2-hydroxy Efavirenz-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15582717#o-tert-butyl-2-hydroxy-efavirenz-d5-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com